

A Comprehensive Technical Guide to 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-fluoroisonicotinic acid

Cat. No.: B1351143

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2-Chloro-3-fluoroisonicotinic acid**, a key building block in modern medicinal chemistry. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document will cover its chemical identity, physicochemical properties, a detailed synthesis protocol, reactivity, and applications, with a focus on its role in drug discovery.

Core Identity: CAS Number and Chemical Structure

2-Chloro-3-fluoroisonicotinic acid is unequivocally identified by the Chemical Abstracts Service (CAS) registry number 628691-93-0.[1][2][3][4] Its chemical structure features a pyridine ring substituted with a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 3-position.

Synonyms:

- 2-Chloro-3-fluoropyridine-4-carboxylic acid[3]
- 2-chloro-3-fluoro-4-carboxypyridine[3]
- 4-Pyridinecarboxylic acid, 2-chloro-3-fluoro-[3]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-3-fluoroisonicotinic acid** is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Formula	C6H3ClFNO2	[1] [3]
Molecular Weight	175.54 g/mol	[1]
Appearance	White to off-white or beige solid	[5] [6]
Melting Point	199 °C (decomposes)	[1]
Purity	Typically ≥97%	[3]
Storage Conditions	Room temperature	[1]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of **2-Chloro-3-fluoroisonicotinic acid** is most commonly achieved through the ortho-directed metallation of 2-chloro-3-fluoropyridine, followed by carboxylation with carbon dioxide. This method provides a good yield and is a reliable route to the desired product.

Experimental Protocol

Materials:

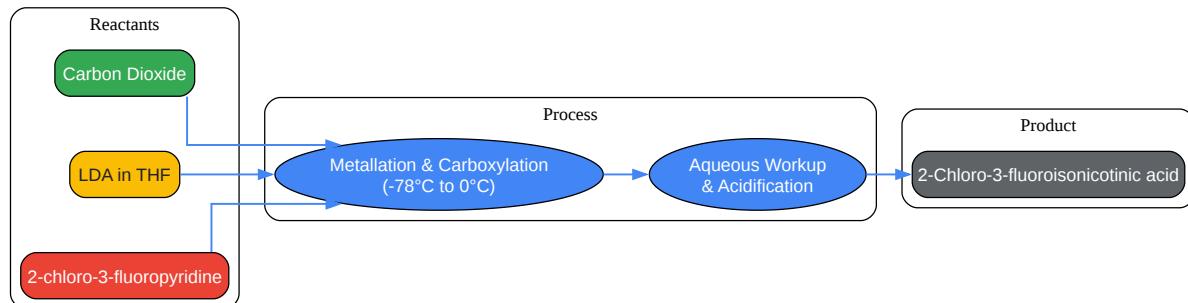
- 2-chloro-3-fluoropyridine
- Lithium diisopropylamide (LDA) solution (2M in heptane/tetrahydrofuran/ethylbenzene)
- Tetrahydrofuran (THF), anhydrous
- Carbon dioxide (dry ice or gas)
- 2N Hydrochloric acid
- Water

- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (30 ml). Cool the flask to -78 °C in a dry ice/acetone bath.
- LDA Addition: Slowly add lithium diisopropylamide solution (16.7 ml) to the cooled THF.
- Substrate Addition: In a separate flask, dissolve 2-chloro-3-fluoropyridine (4.0 g, 30.4 mmol) in anhydrous tetrahydrofuran (30 ml) and cool the solution to -78 °C. Add this pre-cooled solution dropwise to the LDA mixture over 20 minutes.
- Reaction: Stir the resulting mixture at -78 °C for 3 hours.
- Carboxylation: Bubble carbon dioxide gas through the cold reaction mixture for 20 minutes, or add crushed dry ice pellets.
- Warming and Quenching: Allow the reaction to warm to -30 °C and stir for 1 hour, then warm to 0 °C. Quench the reaction by the slow addition of water (75 ml).
- Workup: Wash the aqueous phase with diethyl ether (100 ml) to remove any unreacted starting material.
- Acidification and Precipitation: Adjust the pH of the aqueous solution to 2 by the addition of 2N hydrochloric acid. A white precipitate will form.
- Isolation: Age the precipitate for 18 hours, then collect the solid by filtration and allow it to air-dry. This will afford **2-Chloro-3-fluoroisonicotinic acid** as a white solid (yields around 79%).
[\[1\]](#)

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Chloro-3-fluoroisonicotinic acid**.

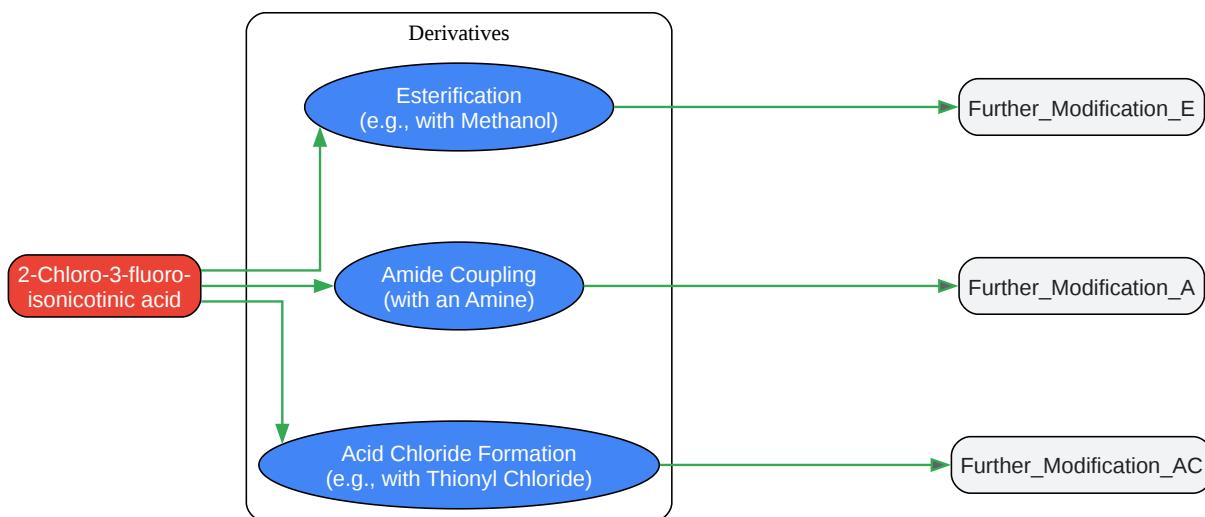
Reactivity and Applications in Drug Discovery

The chemical reactivity of **2-Chloro-3-fluoroisonicotinic acid** is primarily centered around the carboxylic acid group and the potential for nucleophilic aromatic substitution of the chlorine atom. The carboxylic acid can be readily converted to esters, amides, and acid chlorides, providing a handle for further molecular elaboration.

Its significance in drug discovery lies in its role as a versatile scaffold. The chlorine and fluorine atoms provide opportunities for fine-tuning the electronic and lipophilic properties of a lead compound, which can be critical for improving its pharmacokinetic and pharmacodynamic profile. Halogen atoms, particularly chlorine, are prevalent in many FDA-approved drugs and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.^[7]

While specific drug candidates containing the **2-Chloro-3-fluoroisonicotinic acid** moiety are often proprietary, its structural motifs are found in compounds targeting a range of therapeutic areas. The pyridine core is a common feature in many biologically active molecules.

Potential Reaction Pathways



[Click to download full resolution via product page](#)

Caption: Potential derivatizations of the carboxylic acid moiety.

Safety and Handling

2-Chloro-3-fluoroisonicotinic acid is classified as an irritant.^[1] It can cause skin and serious eye irritation.^[8] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[8]

- H335: May cause respiratory irritation.[[1](#)]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[1](#)]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[8](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[1](#)]

In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Conclusion

2-Chloro-3-fluoroisonicotinic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its confirmed CAS number, well-defined physicochemical properties, and established synthesis protocol make it a readily accessible intermediate. The strategic placement of chloro and fluoro substituents on the isonicotinic acid scaffold offers numerous possibilities for the design and synthesis of novel therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-Chloro-3-fluoroisonicotinic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Chloro-3-fluoroisonicotinic acid | CymitQuimica [cymitquimica.com]
- 4. 628691-93-0|2-Chloro-3-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]

- 5. 2-chloro-3-fluoroisonicotinic Acid - C6h3clfno2 | High Purity Chemical Compound With Reliable Performance And No Negative Effects at Best Price in Wuhan | 3b Pharmachem (wuhan) International Co., Ltd. [tradeindia.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chloro-3-fluoroisonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351143#2-chloro-3-fluoroisonicotinic-acid-cas-number-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com